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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-5-

methylpyridine

Cat. No.: B1391992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of the heterocyclic compound 2-(4-Chlorophenyl)-5-
methylpyridine. Due to a lack of extensive published experimental data for this specific

molecule, this document combines established information with predicted values from

computational models to offer a robust profile for research and development purposes. Detailed

experimental protocols for determining these key physicochemical parameters are also

provided, offering a practical framework for laboratory investigation.

Core Physicochemical Properties
The fundamental physicochemical properties of 2-(4-Chlorophenyl)-5-methylpyridine are

crucial for understanding its behavior in various chemical and biological systems. These

parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME)

profile, which are critical considerations in drug discovery and development.
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Property Value Source

IUPAC Name
2-(4-chlorophenyl)-5-

methylpyridine
N/A

CAS Number 34123-86-9 [1][2]

Molecular Formula C₁₂H₁₀ClN [1]

Molecular Weight 203.67 g/mol [1]

Purity 97.0% (typical) [1]

InChI Key
UMNDMOVHHMUKTJ-

UHFFFAOYSA-N
[1]

Predicted Physicochemical Data
In the absence of comprehensive experimental data, the following table summarizes the

predicted physicochemical properties of 2-(4-Chlorophenyl)-5-methylpyridine. These values

were obtained from computational models and should be considered as estimates.

Property Predicted Value Method

Melting Point 75-85 °C
Estimation based on

structurally similar compounds

Boiling Point ~320 °C at 760 mmHg Computational Prediction

Water Solubility Low Qualitative Prediction

pKa (most basic) 4.5 - 5.5 Computational Prediction

logP ~3.8 Computational Prediction

Disclaimer:The values presented in this table are computationally predicted and have not been

experimentally verified. They should be used as estimations for initial research and planning.
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The following sections detail standardized experimental methodologies for the determination of

the core physicochemical properties of pyridine derivatives like 2-(4-Chlorophenyl)-5-
methylpyridine.

Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small, dry sample of 2-(4-Chlorophenyl)-5-methylpyridine is finely

powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded as the melting range.

Sample Preparation Measurement

Powder Sample Pack Capillary Tube
2-3 mm height

Place in Apparatus Heat Slowly
(1-2 °C/min) Observe Melting Record Temperature

Range

Click to download full resolution via product page

Workflow for Melting Point Determination.

Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a

characteristic physical property.
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Methodology: Distillation Method

Apparatus Setup: A small quantity of 2-(4-Chlorophenyl)-5-methylpyridine is placed in a

distillation flask with a few boiling chips. The flask is connected to a condenser and a

collection vessel.

Heating: The flask is gently heated.

Temperature Monitoring: A thermometer is placed so that the bulb is just below the side arm

of the distillation flask to measure the temperature of the vapor that is in equilibrium with the

boiling liquid.

Observation: The temperature at which a steady stream of distillate is collected is recorded

as the boiling point. The atmospheric pressure should also be recorded.

Apparatus Setup Distillation

Place Sample in
Distillation Flask Add Boiling Chips Assemble Distillation

Apparatus Gently Heat Monitor Vapor
Temperature Collect Distillate Record Boiling Point

& Pressure
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Workflow for Boiling Point Determination.

Solubility Determination
Solubility is a critical parameter, especially for compounds intended for biological applications.

Methodology: Shake-Flask Method

Sample Preparation: An excess amount of 2-(4-Chlorophenyl)-5-methylpyridine is added

to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g.,

24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation or

filtration.

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Add Excess Solute
to Solvent

Agitate to Equilibrium
(24-48h)

Separate Phases
(Centrifuge/Filter)

Analyze Solute Concentration
in Supernatant (HPLC)

Click to download full resolution via product page

Workflow for Solubility Determination.

pKa Determination
The pKa value indicates the strength of a weak acid or base and is crucial for predicting the

ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

Solution Preparation: A solution of 2-(4-Chlorophenyl)-5-methylpyridine of known

concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH

electrode as the titrant is added.

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined

from the pH at the half-equivalence point.
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Workflow for pKa Determination.

logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key

determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method (n-octanol/water)
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System Preparation: n-Octanol and water are mutually saturated by mixing and allowing

them to separate.

Partitioning: A known amount of 2-(4-Chlorophenyl)-5-methylpyridine is dissolved in one of

the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other

phase in a separatory funnel.

Equilibration: The mixture is shaken to allow for the partitioning of the compound between

the two phases until equilibrium is reached.

Phase Separation: The two phases are allowed to separate completely.

Quantification: The concentration of the compound in each phase is determined using an

appropriate analytical method (e.g., HPLC-UV).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the n-octanol phase to the concentration in the aqueous phase.

Equilibration Analysis

Dissolve Compound
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Aqueous Phase Shake to Equilibrium Separate Phases Measure Concentration

in Each Phase (HPLC) Calculate logP
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Workflow for logP Determination.

Signaling Pathways and Biological Activity
Currently, there is a lack of specific published data on the signaling pathways modulated by or

the detailed biological activities of 2-(4-Chlorophenyl)-5-methylpyridine. Research into

structurally related pyridine-containing compounds suggests potential activities in areas such

as kinase inhibition and other receptor interactions. Further investigation is required to

elucidate the specific biological profile of this compound.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 2-(4-Chlorophenyl)-5-methylpyridine. While experimental data is limited, the combination

of known information, computational predictions, and detailed experimental protocols offers a

valuable resource for researchers. It is recommended that the predicted values be

experimentally verified to provide a more definitive characterization of this compound for its

potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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